2-Ethyl-4-methyl-1,3-dioxolane
Overview
Description
2-Ethyl-4-methyl-1,3-dioxolane is an organic compound with the molecular formula C₆H₁₂O₂. It is a member of the dioxolane family, which are five-membered cyclic acetals. This compound is known for its stability and is used in various industrial applications, including as a flavoring agent in the food industry .
Mechanism of Action
Target of Action
2-Ethyl-4-methyl-1,3-dioxolane is a chemical compound with the molecular formula C6H12O2
Mode of Action
It has been used as a reagent in the selective ketalization of 1-oxo functions . This suggests that it may interact with its targets by forming ketal linkages, which can alter the chemical structure and properties of the target molecules.
Biochemical Pathways
Its use in ketalization reactions suggests that it may be involved in modifying biochemical pathways by altering the chemical structure of key molecules .
Result of Action
It has been used in the synthesis of certain polymers , suggesting that it may have effects on polymer structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-4-methyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes. The process involves the reaction of propanal with 1,2-ethanediol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{Propanal} + \text{1,2-Ethanediol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the synthesis of this compound is carried out in large reactors where the continuous removal of water is essential to drive the reaction to completion. This is often achieved using a Dean-Stark apparatus or molecular sieves .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents are commonly used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a flavoring agent and in the production of resins
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another cyclic acetal with a six-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen atoms.
Uniqueness
2-Ethyl-4-methyl-1,3-dioxolane is unique due to its five-membered ring structure, which provides a balance between stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis .
Properties
IUPAC Name |
2-ethyl-4-methyl-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-6-7-4-5(2)8-6/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZCLQLJVFLXLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCC(O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863376 | |
Record name | 2-Ethyl-4-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4359-46-0, 1568-99-6 | |
Record name | 2-Ethyl-4-methyl-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4359-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-4-methyl-1,3-dioxolane, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-4-methyl-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004359460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-4-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-4-methyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD) in the environment?
A: 2-EMD has been identified as a volatile organic compound emitted from polyester resin manufacturing plants. [] This release occurs during the synthesis of polyester resins, specifically through the cyclic acetalization of vicinal diols in the presence of acid catalysts. []
Q2: How is this compound (2-EMD) connected to propylene carbonate decomposition in lithium-ion batteries?
A: While not directly a product of propylene carbonate decomposition, 2-EMD is structurally similar to identified decomposition products. Research indicates that propylene carbonate oxidation forms radical cations, eventually leading to products like trans-2-ethyl-4-methyl-1,3-dioxolane and cis-2-ethyl-4-methyl-1,3-dioxolane. [] These compounds share the core 1,3-dioxolane structure with 2-EMD, suggesting potential formation pathways from similar precursors.
Q3: Can this compound (2-EMD) be found in drinking water, and if so, what are the implications?
A: Yes, 2-EMD has been detected in drinking water as a contaminant, often alongside related compounds like 2-ethyl-5,5-dimethyl-1,3-dioxane (EDD). [, ] These contaminations are typically traced back to industrial spills, as these compounds are by-products of polyester resin production. [] While not directly causing illness, the presence of 2-EMD and similar compounds significantly impacts the taste and odor of water, leading to public concern and potential anxiety surrounding water quality. [, ]
Q4: How does the structure of this compound (2-EMD) influence its odor profile?
A: While the exact mechanism is not fully understood, research suggests that the structure of 2-EMD, particularly its cyclic acetal structure, plays a crucial role in its odor profile. [] Studies comparing 2-EMD with similar cyclic acetals, such as 5,5-dimethyl-1,3-dioxane (DMD), 2,5,5-trimethyl-1,3-dioxane (TMD), and 2-isopropyl-5,5-dimethyl-1,3-dioxane (IDMD), reveal that even slight structural variations significantly alter the perceived odor. [] This highlights the complex relationship between molecular structure and odor perception.
Q5: How is this compound (2-EMD) detected and analyzed in environmental and biological samples?
A: Gas chromatography-mass spectrometry (GC-MS), coupled with techniques like liquid-liquid extraction (LLE) or cryofocusing, is commonly employed for detecting and quantifying 2-EMD. [, , ] These methods provide high sensitivity and selectivity, enabling the identification and quantification of 2-EMD even at trace levels in complex matrices like water or air samples. [, ]
Q6: Are there any known applications of this compound (2-EMD) in chemical synthesis or other industrial processes?
A: While 2-EMD itself might not be directly used in chemical synthesis, its formation as a by-product during polyester resin production [] suggests potential applications in related fields. Further research is needed to explore its reactivity and potential uses in various chemical reactions or industrial processes.
Q7: What is the significance of studying the cis and trans isomers of this compound?
A: Understanding the behavior of cis and trans isomers of 2-EMD is crucial because they exhibit different chemical reactivities. Studies focusing on hydrogenolysis reactions using LiAlH4–AlCl3 demonstrate that the cis isomer undergoes hydrogenolysis significantly faster than its trans counterpart. [] This difference in reactivity highlights the importance of considering stereochemistry when studying the fate and impact of 2-EMD in various environments.
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